1-Phenyl-tetrahydro-2(1H)-pyrimidinone

Beschreibung

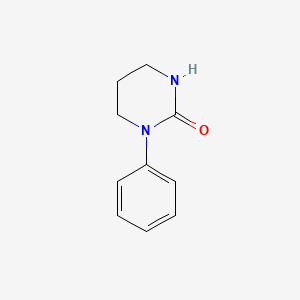

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIOVNLOMRBFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363884 | |

| Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56535-85-4 | |

| Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyl Tetrahydro 2 1h Pyrimidinone and Its Functionalized Derivatives

Foundational and Advanced Cyclization Strategies for the Tetrahydropyrimidinone Core

The construction of the 1-phenyl-tetrahydro-2(1H)-pyrimidinone core is predominantly achieved through cyclization reactions. These methods have evolved from classical approaches to more sophisticated and efficient strategies, enhancing yield, diversity, and operational simplicity.

Adaptations and Mechanistic Insights of the Biginelli Reaction in this compound Synthesis

The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea, typically under acidic conditions. banglajol.infosennosbiotech.com The classical method, however, often suffers from low yields and long reaction times, particularly with certain substituted aldehydes. sennosbiotech.comorientjchem.org To overcome these limitations, numerous modifications and catalysts have been developed. For the synthesis of this compound derivatives, this involves the use of N-phenylurea or related aniline (B41778) derivatives in place of urea.

Mechanistically, the reaction is believed to proceed through the formation of an acyl imine intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The use of various catalysts can influence the reaction pathway and efficiency.

Application of Multi-Component Reaction (MCR) Strategies for Diversified this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all the starting materials. nih.gov The Biginelli reaction itself is a classic example of a three-component reaction. benthamdirect.commdpi.com MCRs are invaluable for generating molecular diversity and have been extensively applied to the synthesis of varied this compound scaffolds. rsc.org

By varying the aldehyde, the β-dicarbonyl compound, and the urea/thiourea component (specifically using N-phenylurea or its derivatives), a wide array of substituted 1-phenyl-tetrahydro-2(1H)-pyrimidinones can be accessed. This approach is particularly powerful in medicinal chemistry for the rapid generation of compound libraries for biological screening. nih.gov Four-component Biginelli reactions have also been developed, further expanding the accessible chemical space. biomedres.us

One-Pot Synthetic Protocols for Enhanced Efficiency in this compound Production

One-pot syntheses, which encompass MCRs, are designed to improve efficiency by minimizing intermediate isolation and purification steps, thereby saving time, reagents, and reducing waste. orientjchem.org The synthesis of this compound and its derivatives has greatly benefited from the development of such protocols. benthamdirect.com These methods often employ catalysts that can be easily separated from the reaction mixture, further simplifying the workup procedure. orientjchem.org Solvent-free conditions, sometimes coupled with microwave irradiation, have also been explored to create more environmentally friendly and rapid synthetic routes. orientjchem.orgmdpi.com

Catalytic Systems and Optimized Reaction Conditions in the Formation of this compound Bonds

The choice of catalyst and reaction conditions is paramount in achieving high yields and purity of this compound derivatives. A vast number of catalytic systems have been investigated to improve the efficiency of the Biginelli reaction and related cyclizations.

Catalysts for these transformations can be broadly categorized into Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., zinc chloride, indium(III) chloride, zirconium(IV) chloride). banglajol.infobenthamdirect.com Heterogeneous catalysts, such as silica-supported acids and various nanoparticles, have gained prominence due to their ease of recovery and reusability. mdpi.comrsc.org The table below summarizes a selection of catalytic systems and their performance in the synthesis of tetrahydropyrimidinone derivatives.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Anhydrous ZnCl2 | Substituted benzaldehydes, β-dicarbonyl compounds, urea/thiourea | Heptane-Toluene | Reflux | Good to Excellent | banglajol.info |

| p-Toluenesulfonic acid monohydrate (PTSA·H2O) | Aromatic aldehydes, acetoacetanilide, urea/thiourea | - | - | 50-95 | benthamdirect.com |

| Concentrated HCl | Aromatic aldehydes, acetoacetanilide, urea/thiourea | - | - | 50-95 | benthamdirect.com |

| Silicotungstic acid on Amberlyst-15 | Aromatic aldehydes, β-ketoesters, urea | Solvent-free | 92 °C | High | mdpi.com |

| Fe3O4 nanoparticles | Aldehydes, dicarbonyl compounds, urea/thiourea | Solvent-free | 80 °C | High | rsc.org |

Strategies for Substituent Introduction and Derivatization on the Pyrimidinone Ring and Phenyl Moiety

The functionalization of the pre-formed this compound scaffold is a crucial strategy for fine-tuning its physicochemical and biological properties. Derivatization can be targeted at either the pyrimidinone ring or the N-phenyl moiety.

Derivatization of the Pyrimidinone Ring: The tetrahydropyrimidinone ring offers several sites for modification. The nitrogen atoms can be alkylated or acylated. The substituents at C4 and C6, originating from the aldehyde and β-dicarbonyl compound respectively, can be varied using a diverse range of starting materials in the initial cyclization. Furthermore, the ester group often present at the C5 position can be hydrolyzed and converted into amides or other functional groups. In some cases, the pyrimidinone ring itself can undergo transformations, leading to ring contraction or the formation of fused heterocyclic systems. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 1 Phenyl Tetrahydro 2 1h Pyrimidinone

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of 1-Phenyl-tetrahydro-2(1H)-pyrimidinone, with each technique offering unique insights into its molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are pivotal in mapping the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not widely available in published literature, the expected resonances can be inferred from related structures.

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the phenyl group and the tetrahydro-pyrimidinone ring. The aromatic protons would likely appear as a multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons of the tetrahydro-pyrimidinone ring would exhibit characteristic multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbonyl carbon of the urea (B33335) moiety is expected to resonate significantly downfield (around δ 150-170 ppm). Aromatic carbons would produce signals in the δ 110-150 ppm range, while the aliphatic carbons of the saturated ring would be found in the upfield region of the spectrum. For comparison, the related compound 1-amino-5-benzoyl-4-phenyl-1H-pyrimidin-2-one shows a carbonyl signal at δ 150.26 ppm and aromatic carbon signals between δ 146.35-111.51 ppm erciyes.edu.tr.

Expected ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~ 7.0 - 7.5 | m |

| N-CH₂ | ~ 3.5 - 4.0 | t |

| N-CH₂-CH₂ | ~ 1.9 - 2.2 | p |

| N-H | ~ 5.0 - 6.0 | s (broad) |

Expected ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | ~ 155 - 165 |

| Aromatic C (quaternary) | ~ 140 - 145 |

| Aromatic C-H | ~ 120 - 130 |

| N-CH₂ | ~ 40 - 50 |

| N-CH₂-CH₂ | ~ 20 - 30 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is employed to identify the characteristic functional groups within this compound by detecting their vibrational frequencies. The spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic urea, typically observed in the region of 1650-1700 cm⁻¹. Other significant absorptions would include the N-H stretching vibration, aromatic and aliphatic C-H stretching, and C-N stretching bands. For related pyrimidinone derivatives, the C=O stretching vibration is noted around 1659-1674 cm⁻¹ ajol.infonih.gov.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the phenyl group attached to the nitrogen atom constitutes the principal chromophore. The electronic transitions associated with the benzene (B151609) ring, specifically the π → π* transitions, are expected to result in absorption bands in the ultraviolet region, typically around 200-280 nm. The saturated pyrimidinone ring itself does not significantly absorb in the UV-Vis range. In a related compound, 2-phenyl-5,6,7,8-tetrahydrobenzo acs.orgthieno[2,3-d]pyrimidine-4(3H)-one, UV absorption maxima are observed at 203 nm and 331 nm nih.gov.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Delineation

Mass spectrometry is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. Subsequent fragmentation would likely involve the cleavage of the phenyl group, loss of CO, and fragmentation of the tetrahydro-pyrimidinone ring. Analysis of these fragment ions helps to piece together the molecular structure.

Elemental Analysis for Stoichiometric Validation and Purity Assessment

Elemental analysis is a crucial technique for verifying the elemental composition of this compound and assessing its purity. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values based on the molecular formula (C₁₀H₁₂N₂O). A close correlation between the found and calculated values confirms the stoichiometry of the compound. For various substituted pyrimidinones, elemental analysis results are typically found to be in good agreement (±0.4%) with the calculated values erciyes.edu.tr.

Elemental Analysis Data for C₁₀H₁₂N₂O

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 68.16 | - |

| Hydrogen (H) | 6.86 | - |

| Nitrogen (N) | 15.90 | - |

Analysis of Conformational Dynamics and Tautomeric Equilibria in this compound Systems

The structural dynamics of this compound are primarily dictated by the conformational flexibility of the six-membered tetrahydropyrimidinone ring and the rotational freedom of the N-aryl bond. The tetrahydropyrimidinone ring, a cyclic urea, can adopt several conformations, such as chair, boat, or twist-boat, to minimize steric strain. The presence of a bulky phenyl substituent on one of the nitrogen atoms significantly influences the conformational preference and the energy barriers between different states.

Dynamic Nuclear Magnetic Resonance (NMR) studies on related N-aryl-tetrahydropyrimidines have shown the existence of stereolabile atropisomers in solution. researchgate.net This phenomenon arises from restricted rotation around the C(aryl)-N bond, leading to distinct NMR signals for prochiral groups at low temperatures. researchgate.net For this compound, the six-membered heterocyclic ring is expected to prefer a half-chair conformation, which effectively minimizes steric interactions, with the phenyl ring occupying a pseudo-equatorial position. nih.gov Molecular mechanics calculations and NMR studies on similar tetrahydroisoquinoline systems support this preference for pseudo-equatorial substitution on a half-chair ring to reduce steric hindrance. nih.gov

Tautomerism in cyclic ureas like this compound involves the potential equilibrium between the amide (lactam) form and the imidol (lactim) form. While the amide form is generally predominant, the possibility of the imidol tautomer exists. Studies on urea and its derivatives indicate that tautomeric equilibrium can be influenced by factors such as substitution and solvent. Mass spectrometry studies have been used to investigate the presence of imidol forms in various ureas, although chromatographic separation of these tautomers is often difficult due to the rapid equilibrium. For most simple cyclic ureas in standard conditions, the amide form is overwhelmingly favored thermodynamically.

| Structural Feature | Description | Primary Influencing Factors |

|---|---|---|

| Ring Conformation | The tetrahydropyrimidinone ring likely adopts a flexible half-chair or related non-planar conformation. | Minimization of torsional and steric strain. |

| Substituent Orientation | The phenyl group preferentially occupies a pseudo-equatorial position to minimize steric hindrance. nih.gov | Steric bulk of the phenyl group. |

| Atropisomerism | Potential for restricted rotation around the C(aryl)-N bond may lead to observable atropisomers under specific conditions (e.g., low temperature). researchgate.net | Steric hindrance between the phenyl ring and the heterocyclic ring. |

| Tautomeric Equilibrium | Exists predominantly in the amide (lactam) form. The imidol (lactim) form is a possible but minor contributor to the overall equilibrium. | Inherent stability of the amide functional group. |

Investigation of Intermolecular Interactions and Crystal Packing Arrangements

In the solid state, the crystal structure and packing of this compound are governed by a network of intermolecular interactions. X-ray crystallography is the definitive technique for elucidating these arrangements. For pyrimidinone derivatives, hydrogen bonding is a dominant directional force in the crystal lattice. semanticscholar.org The cyclic urea motif contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), predisposing the molecules to form robust intermolecular connections.

Typically, these N-H···O=C hydrogen bonds lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or extended chains. semanticscholar.orgnih.gov In the crystal packing of related heterocyclic compounds, these primary hydrogen-bonded motifs are further organized into more complex three-dimensional networks through weaker interactions.

Other significant interactions that contribute to the crystal packing include:

C-H···π Interactions: The phenyl ring can act as a π-acceptor for hydrogen atoms from neighboring molecules, contributing to the stability of the crystal lattice.

π-π Stacking: The aromatic phenyl rings of adjacent molecules may engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. researchgate.net These interactions help to consolidate the packing arrangement. nih.gov

| Interaction Type | Participating Groups | Typical Supramolecular Motif | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Centrosymmetric dimers, chains. semanticscholar.orgnih.gov | Primary directional force determining the main structural motifs. |

| π-π Stacking | Phenyl rings | Offset or parallel stacking of aromatic rings. researchgate.net | Contributes to the stabilization of the crystal packing, often linking hydrogen-bonded chains or layers. nih.gov |

| C-H···π Interactions | C-H bonds and the π-system of the phenyl ring | T-shaped or edge-to-face arrangements. | Provides additional stability to the three-dimensional network. |

| Van der Waals Forces | All atoms | Overall space-filling | Maximizes packing efficiency and contributes to the overall lattice energy. |

Chemical Reactivity and Mechanistic Studies of 1 Phenyl Tetrahydro 2 1h Pyrimidinone

Electrophilic and Nucleophilic Substitution Reactions on the Tetrahydropyrimidinone Ring

The saturated nature of the 1-Phenyl-tetrahydro-2(1H)-pyrimidinone ring precludes aromatic-style electrophilic substitution. Instead, the ring typically undergoes addition or addition-elimination reactions. The primary sites for chemical attack are the carbonyl carbon, the nitrogen atoms, and the carbons alpha to the nitrogens.

Electrophilic Reactions: Electrophilic attack can occur at the carbonyl oxygen or the nitrogen atoms. While the nitrogen lone pairs possess some nucleophilicity, their involvement in amide resonance with the carbonyl group diminishes their reactivity. Halogenation, particularly bromination, serves as a key example of electrophilic reactions on related pyrimidinone systems. Studies on 2(1H)-pyrimidinone show that bromination proceeds via a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate, which then undergoes a slower, acid-catalyzed conversion to the 5-bromopyrimidinone. researchgate.net This suggests that electrophilic addition to the ring is a viable pathway, which may be followed by elimination to yield a functionalized product.

Nucleophilic Reactions: The most electrophilic center in the molecule is the carbonyl carbon, making it the primary target for nucleophiles. Nucleophilic attack on the carbonyl group can lead to a tetrahedral intermediate. Depending on the reaction conditions and the nature of the nucleophile, this can result in ring-opening. For instance, strong nucleophiles under harsh conditions can cleave the amide bonds. The reaction of pyrimidine (B1678525) and its N-alkylpyrimidinium salts with nucleophiles often involves an initial addition of the nucleophile to an electrophilic carbon on the ring, which can be followed by ring fission. wur.nl

Table 1: Reactive Sites on the Tetrahydropyrimidinone Ring and Their Susceptibility to Attack

| Reactive Site | Type of Attack | Potential Outcome |

| Carbonyl Carbon (C2) | Nucleophilic Addition | Tetrahedral Intermediate, Ring-Opening |

| Nitrogen Atoms (N1, N3) | Electrophilic Attack / Alkylation | N-Functionalization |

| Carbonyl Oxygen | Electrophilic Attack (Protonation) | Activation of Carbonyl Group |

| Alpha-Carbons (C4, C6) | Deprotonation (with strong base) | Formation of an Anion for further reaction |

Transformations Involving the N-Phenyl Substituent

The N-phenyl group is directly attached to a nitrogen atom that is part of a cyclic urea (B33335) (amide) system. The lone pair of electrons on this nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This delocalization has a significant deactivating effect on the phenyl ring, making it less susceptible to standard electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts alkylation compared to benzene (B151609).

Reactions on the N-phenyl group require forcing conditions due to this deactivation. The directing influence of the pyrimidinone substituent would be ortho- and para-directing, but the reduced nucleophilicity of the ring makes these transformations challenging. Functionalization is more commonly achieved by using a pre-functionalized phenylhydrazine (B124118) during the synthesis of the pyrimidinone ring itself.

Oxidation and Reduction Reactions of the Pyrimidinone Moiety

The pyrimidinone moiety can undergo both oxidation and reduction, primarily centered around the urea functional group.

Reduction Reactions: The carbonyl group of the cyclic urea is resistant to reduction by mild agents but can be reduced by powerful hydride donors like Lithium Aluminum Hydride (LiAlH4). masterorganicchemistry.com Systematic studies on cyclic ureas, including tetrahydropyrimidinones, show that reduction with excess LiAlH4, typically in refluxing ether or tetrahydrofuran, yields the corresponding aminals (e.g., 1-phenyl-1,3-diazacyclohexane). acs.orgresearchgate.net The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. quora.com The rate of this reduction is significantly influenced by the substituents on the nitrogen atoms. Research indicates that the ease of reduction follows the order: phenyl > benzyl (B1604629) > methyl > ethyl, suggesting that the electron-withdrawing nature of the phenyl group facilitates the initial hydride attack. acs.org The reduction of Biginelli compounds (dihydropyrimidinones) with LiAlH4 has also been investigated, leading to a variety of products depending on the substitution pattern. rsc.org

Oxidation Reactions: The oxidation of the pyrimidinone moiety is less common and generally requires specific catalytic systems. The urea functional group can be a substrate for electrocatalytic oxidation, a process known as the urea oxidation reaction (UOR). researchgate.netrsc.orgrsc.org While often studied for urea itself in the context of energy and environmental applications, the principles can be applied to cyclic ureas. researchgate.netrsc.org Such reactions typically involve transition metal catalysts and can lead to the formation of N2, CO2, and water through a complex multi-electron transfer process. researchgate.netrsc.org This process often results in the decomposition of the ring structure. Oxidation can also be achieved using reagents like hydrogen peroxide in the presence of a base, which has been used to convert tetrahydropyrimidinethiones to their corresponding pyrimidinones. acs.org

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product(s) | Key Findings |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Aminal (1-Phenyl-1,3-diazacyclohexane) | Reaction rate is faster for N-phenyl substituents than for N-alkyl substituents. acs.org |

| Oxidation | Electrocatalytic Systems (e.g., Ni-based catalysts) | Ring-opened products (N2, CO2, etc.) | Proceeds via complex multi-electron transfer; often leads to degradation. researchgate.netrsc.org |

Regioselectivity and Stereoselectivity in the Functionalization of this compound

Control over regioselectivity and stereoselectivity is crucial in the synthesis and functionalization of heterocyclic compounds.

Regioselectivity: The functionalization of this compound presents several regiochemical possibilities. As discussed, the primary sites for nucleophilic attack is the carbonyl carbon, while electrophilic attack is more complex. Alkylation, for example, could potentially occur at N1, N3, or the carbonyl oxygen. The specific outcome depends on the electrophile, solvent, and counter-ion. Deprotonation with a strong base could occur at the N-H position (if unsubstituted at N3) or at the alpha-carbons (C4, C6), creating different nucleophilic centers within the molecule.

Stereoselectivity: When the tetrahydropyrimidinone ring is substituted, chiral centers are created, and subsequent reactions can be influenced by the existing stereochemistry. The synthesis of tetrahydropyrimidinone derivatives can be achieved with a high degree of diastereoselectivity. rsc.org For example, one-pot methods reacting a vinyl arene with formaldehyde (B43269) and a urea source can produce highly substituted tetrahydropyrimidinones with excellent stereocontrol. rsc.org The conformation of the six-membered ring, which typically adopts a chair or twist-boat conformation, plays a significant role in directing the approach of reagents. An existing substituent will preferentially occupy an equatorial position to minimize steric strain, thereby shielding one face of the molecule and leading to a diastereoselective outcome in subsequent reactions. youtube.com This principle is fundamental to asymmetric synthesis involving cyclic compounds. nih.govnih.gov

Investigation of Reaction Mechanisms and Transition State Analysis

Understanding the detailed mechanisms of reactions involving this compound often requires a combination of experimental evidence and computational chemistry.

Mechanistic Pathways: A plausible mechanism for the formation of the tetrahydropyrimidinone ring involves the reaction of an iminium ion (derived from an aldehyde and urea) with a vinyl arene. rsc.org This generates a stable benzylic carbocation which then undergoes intramolecular cyclization to form the six-membered ring. rsc.org For reactions of the formed ring, such as the LiAlH4 reduction, the mechanism is generally understood to be a nucleophilic addition of a hydride to the carbonyl carbon, forming a tetrahedral alkoxy-aluminate intermediate, followed by further reduction steps. quora.com

Transition State Analysis: Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways and analyzing transition states. researchgate.netscielo.br For related pyrimidine systems, computational studies have been used to determine activation energies, reaction enthalpies, and the geometries of intermediates and transition states. rsc.orgresearchgate.net For example, in the Biginelli reaction to form dihydropyrimidines, computational analysis has helped to distinguish between different proposed mechanisms, such as the iminium, enamine, or Knoevenagel pathways. researchgate.net Similar studies on this compound could precisely map the energy landscape for its reactions, explaining observed selectivity and predicting reactivity. scielo.br Such analyses can reveal subtle electronic and steric interactions in the transition state that determine the stereochemical outcome of a reaction. rsc.org

Computational and Theoretical Chemistry Approaches for 1 Phenyl Tetrahydro 2 1h Pyrimidinone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic properties and optimized geometry of 1-Phenyl-tetrahydro-2(1H)-pyrimidinone. modern-journals.com Methods like DFT with the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) are commonly used to find the molecule's minimum energy configuration. modern-journals.comirjweb.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the ground state.

A crucial aspect of quantum chemical calculations is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's properties. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com These energy values are instrumental in understanding the electronic and optical properties of the compound. nih.gov

To illustrate the typical data generated from such calculations, the following table presents the HOMO and LUMO energies for a related pyrimidine (B1678525) derivative, N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, calculated using the B3LYP/6-311G++(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Data sourced from a study on a related pyrimidine derivative for illustrative purposes. irjweb.com

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly valuable for exploring its conformational flexibility and for assessing the stability of its interactions with biological targets, such as proteins or enzymes. nih.gov

The process typically begins after a ligand has been docked into the active site of a receptor. The resulting complex is then subjected to a simulation in a solvated environment that mimics physiological conditions. Over a simulation period, often nanoseconds in length, the trajectory of the complex is calculated. nih.gov Key parameters are analyzed to determine stability, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium. nih.gov

Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and receptor are monitored, as these are crucial for stable binding. nih.gov

Conformational searching is an intrinsic part of this process, aimed at identifying the most stable, low-energy conformations of the molecule and its complex. This ensures that the interactions observed in both docking and MD simulations are representative of a thermodynamically favorable state.

In Silico Modeling for Ligand-Target Interactions: Docking and Scoring Methodologies

In silico molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. remedypublications.com This methodology is widely applied to pyrimidine and pyrimidinone analogs to elucidate their potential mechanism of action and to screen for potential biological activity. nih.govmdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating the most energetically favorable binding pose. remedypublications.com The results are evaluated using a scoring function, which estimates the binding free energy (often expressed in kcal/mol). A more negative score typically implies a more favorable and stable interaction. remedypublications.com

Docking studies on related pyrimidinone derivatives have been performed against a variety of biological targets, including:

Anticancer Targets: Pyrimidinone derivatives have been docked against proteins involved in cancer progression, such as B-cell lymphoma 2 (Bcl-2) and cyclin-dependent kinase 8 (CDK8). nih.govmdpi.com

Apoptosis Regulators: A theoretical study evaluated the interaction of 27 pyrimidinone derivatives with the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of cell death. ccij-online.org

Viral Enzymes: Pyrimidine analogs have been studied as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. mdpi.com

Analysis of the docked poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions with key amino acid residues in the protein's active site. mdpi.commdpi.com This information is critical for understanding the structural basis of activity.

The following table summarizes docking results from a study of pyrimidinone derivatives against the XIAP protein, illustrating the types of energy values and interactions that are typically reported.

| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues |

|---|---|---|---|

| 1,3-Dimethyl-3,4,5,6,-tetrahydro-2(1H)-pyrimidinone | -5.74 | 158.33 | GLY 306, ILE 307, GLU 314, TRP 323 |

| 1-isopropyltetrahydro-2(1H)-pyrimidinone | -5.88 | 117.43 | GLY 306, ILE 307, TRP 323 |

| 2-(1,4-Diazepan-1-yl)-6-ethyl-4(3H)-pyrimidinone | -6.49 | 32.11 | GLY 306, THR 308, GLU 314, TRP 323 |

| 2-ethoxy-4(3H)-pyrimidinone | -5.61 | 206.59 | GLY 306, ILE 307, TRP 323 |

Data adapted from a study on various pyrimidinone derivatives docked with the XIAP protein (PDB: 4IC2). ccij-online.org

Prediction of Reactivity Profiles and Reaction Pathways via Computational Tools

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive. irjweb.com

Chemical Softness (S): The reciprocal of hardness. Soft molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com

To predict specific sites of reaction, local reactivity descriptors are used. The dual descriptor (DD) is a powerful tool for this purpose, as it can distinguish between nucleophilic and electrophilic sites within a molecule. scirp.org A positive value for the dual descriptor indicates a site susceptible to nucleophilic attack, while a negative value points to a site prone to electrophilic attack. This allows for the prediction of how the molecule will interact with other reagents.

Furthermore, quantum chemical calculations can be employed to model entire reaction pathways. By computing the geometries and relative Gibbs free energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms and predict the most likely outcomes of a chemical transformation. researchgate.net This approach is valuable for understanding potential metabolic pathways or for designing synthetic routes.

Applications of 1 Phenyl Tetrahydro 2 1h Pyrimidinone in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Chiral Building Blocks

The 1-phenyl-tetrahydro-2(1H)-pyrimidinone moiety is a key synthetic intermediate, providing a robust scaffold for further chemical elaboration. Its structure, containing both phenyl and tetrahydropyrimidinone rings, offers multiple sites for functionalization, allowing for the introduction of various substituents to modulate its physicochemical and biological properties. This versatility makes it an attractive starting point for the synthesis of a wide range of organic molecules.

One of the significant applications of pyrimidinone derivatives is in asymmetric synthesis, where they can serve as precursors to chiral building blocks. For instance, research has demonstrated that pyrimidinone derivatives can be utilized in the development of new synthetic methodologies for producing enantiomerically pure β-amino acids, which are crucial components of many biologically active compounds. asianpubs.org The inherent chirality that can be introduced into the tetrahydropyrimidinone ring, or the influence of the existing phenyl group, can be exploited to direct the stereochemical outcome of subsequent reactions. This diastereoselective control is fundamental in the synthesis of single-enantiomer drugs, where stereochemistry dictates therapeutic efficacy and safety. nih.gov

The general synthetic utility of related tetrahydropyrimidinone scaffolds is highlighted by their role as intermediates in the synthesis of various bioactive molecules. asianpubs.org The ability to modify the core structure allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.

Table 1: Examples of Chiral Molecules Synthesized Using Pyrimidinone Scaffolds

| Precursor Scaffold | Synthetic Transformation | Chiral Product | Enantiomeric Purity |

|---|---|---|---|

| Chiral Pyrimidinone Derivative | Asymmetric Synthesis | Enantiomerically Pure β-Amino Acid | High |

| 1-Phenyl-3,4-dihydroisoquinoline | Asymmetric Hydrogenation | (S)-1-Phenyl-THIQ | 96% ee |

| N-aminoethylpyrroles with aldehydes | Asymmetric Intramolecular aza-Friedel–Crafts | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | Up to 94% ee |

Note: This table includes examples from related chiral synthesis to illustrate the potential applications of chiral scaffolds.

Contributions to Combinatorial Library Generation and High-Throughput Synthesis

The structural framework of this compound is well-suited for its application in combinatorial chemistry and high-throughput synthesis. ijpsr.com These techniques aim to rapidly generate a large number of structurally diverse molecules, known as a compound library, which can then be screened for desired biological activities. The pyrimidinone core can act as a central scaffold to which a variety of building blocks can be attached at different positions. mdpi.comnih.gov

Solid-phase synthesis is a particularly powerful technique in combinatorial chemistry, and pyrimidinone derivatives have been synthesized using solid-phase procedures. asianpubs.org In this approach, the scaffold is attached to a solid support, or resin, allowing for the easy addition of reagents and removal of by-products through simple filtration. This methodology enables the parallel synthesis of a multitude of distinct compounds in a highly efficient manner. nih.gov By systematically varying the substituents on the phenyl ring and the pyrimidinone core, a diverse library of compounds can be generated from the this compound scaffold.

The generation of such libraries is instrumental in the early stages of drug discovery, where the goal is to identify "hit" compounds that exhibit a desired biological effect. The structural diversity embedded within a library built upon the this compound scaffold increases the probability of discovering novel lead compounds for therapeutic development. ijpsr.com

Table 2: Key Steps in Solid-Phase Synthesis of a Hypothetical Pyrimidinone-Based Library

| Step | Description | Purpose |

|---|---|---|

| 1. Scaffold Attachment | Covalently linking the this compound scaffold to a solid support resin. | To facilitate purification by simple filtration after each reaction step. |

| 2. Diversification | Reacting the resin-bound scaffold with a diverse set of building blocks (e.g., acylating agents, alkylating agents). | To introduce structural diversity into the library members. |

| 3. Cleavage | Releasing the final compounds from the solid support. | To obtain the purified library of individual compounds for screening. |

| 4. Analysis | Characterizing the library members using techniques like LC-MS. | To confirm the identity and purity of the synthesized compounds. |

Development of Novel Synthetic Methodologies in Heterocyclic Chemistry

The this compound structure is a valuable platform for the development of new synthetic methods in heterocyclic chemistry. The fusion of additional rings onto the pyrimidinone core can lead to the creation of novel polycyclic heterocyclic systems with unique three-dimensional structures and potentially new biological activities. derpharmachemica.comnih.gov

One well-established method for the synthesis of the core pyrimidinone ring is the Biginelli reaction, a one-pot multicomponent reaction that efficiently combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.com Variations of this and other multicomponent reactions can be envisioned where a pre-formed this compound is further functionalized to participate in subsequent cyclization reactions. researchgate.netwindows.netnih.govub.eduamanote.comnih.gov Such strategies are highly sought after in modern organic synthesis due to their efficiency and atom economy.

Furthermore, the tetrahydropyrimidinone ring can be a substrate for various transformations, including oxidation, reduction, and ring-opening reactions, leading to a diverse array of new heterocyclic structures. For example, the development of synthetic routes to fused pyrimidines, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, often starts from a functionalized pyrimidine (B1678525) precursor. derpharmachemica.com The presence of the phenyl group in this compound can also influence the reactivity and regioselectivity of these transformations, offering a handle for controlling the synthesis of complex heterocyclic targets. mdpi.comktu.edunih.gov

Table 3: Synthetic Methodologies Involving Pyrimidine Scaffolds

| Reaction Type | Reactants | Product Class | Significance |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Efficient one-pot synthesis of the core pyrimidinone ring. |

| Cyclocondensation | Functionalized Pyrimidines, Bifunctional Reagents | Fused Pyrimidines (e.g., Pyridopyrimidines) | Access to complex polycyclic heterocyclic systems. derpharmachemica.com |

| Multicomponent Reactions | Pyrimidine derivatives, various components | Diverse Heterocyclic Structures | High efficiency and diversity-oriented synthesis. researchgate.netwindows.net |

Non Clinical Biological and Pharmacological Investigations of 1 Phenyl Tetrahydro 2 1h Pyrimidinone Derivatives

Antimicrobial Activity Profile

Derivatives of tetrahydropyrimidinone have been a subject of significant research interest for their potential as antibacterial agents. nih.gov Investigations into these compounds have revealed a spectrum of activity against both Gram-positive and Gram-negative bacteria. The core structure of pyrimidine (B1678525) is fundamental to various biologically active compounds, and its derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govniscpr.res.in

A study involving a series of newly synthesized tetrahydropyrimidine (B8763341) derivatives demonstrated notable inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 45 µg/mL. nih.gov Certain compounds within this series also showed significant activity against Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov For instance, in one study, acetyl-substituted pyrimidinone compounds displayed a broad spectrum of activity against E. coli, P. aeruginosa, and K. pneumonia with MIC values of 6.25 μg/mL, which was comparable to the standard drug Streptomycin. mdpi.com

Another series of pyrimidine derivatives, specifically 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one, were synthesized and tested against bacterial species. The results indicated that many of these compounds exhibited promising antibacterial activity when compared with ciprofloxacin, a standard antibiotic. ias.ac.in The synthesis of new derivatives of the natural dipeptide antibiotic TAN 1057 A,B, which contain a pyrimidinone core, has led to analogues with a broader activity spectrum against Gram-positive bacteria. nih.gov

The following table summarizes the antibacterial activity of selected pyrimidinone derivatives.

| Compound Type | Bacteria | Activity (MIC in µg/mL) | Reference |

| Tetrahydropyrimidine derivatives | Staphylococcus aureus | 15-45 | nih.gov |

| Acetyl-substituted pyrimidinone | E. coli | 6.25 | mdpi.com |

| Acetyl-substituted pyrimidinone | P. aeruginosa | 6.25 | mdpi.com |

| Acetyl-substituted pyrimidinone | K. pneumonia | 6.25 | mdpi.com |

| Quinazoline derivatives | S. aureus, E. coli, P. aeruginosa | 0.5-64 | mdpi.com |

The antifungal potential of pyrimidine derivatives has been extensively evaluated against a variety of phytopathogenic fungi. nih.govresearchgate.net Research has shown that substitutions on the pyrimidine ring significantly influence the antifungal efficacy and spectrum. nih.gov

In one study, three series of novel pyrimidine derivatives were synthesized and tested against fourteen types of plant fungi. The results demonstrated that most of the synthesized compounds possessed fungicidal activities, with some showing more potent effects than commercial fungicides like flumorph, dimethomorph, carbendazim, hymexazol, and pyrimethanil. nih.govresearchgate.net For example, compounds 5f and 5o, which are pyrimidine derivatives containing an amide moiety, exhibited a 100% inhibition rate against Phomopsis sp. at a concentration of 50 µg/ml, surpassing the 85.1% inhibition rate of Pyrimethanil. frontiersin.orgresearchgate.net Further testing revealed that compound 5o had a superior EC₅₀ value of 10.5 µg/ml against Phomopsis sp. compared to Pyrimethanil's 32.1 µg/ml. frontiersin.org

Structure-activity relationship (SAR) analyses have provided insights into the molecular features responsible for antifungal action. For instance, it was observed that a trifluoromethoxy group on the 4-position of the phenyl ring in certain derivatives enhanced their effectiveness against several tested fungi. nih.govresearchgate.net Another study synthesized a series of 4-aryl-5-(2′-aryl-1,3,4-triazolo)-6-methyl-3-phenacyl-2-pyrimidinones and compared their antifungal activity against Phytophthora infestans and Collectotricum falcatum with the commercial fungicide Dithane M-45. researchgate.net

The table below presents the antifungal activity of representative pyrimidine derivatives.

| Compound | Fungal Strain | Activity (Inhibition Rate % at 50 µg/ml) | EC₅₀ (µg/ml) | Reference |

| 5f | Phomopsis sp. | 100 | 15.1 | frontiersin.orgresearchgate.net |

| 5o | Phomopsis sp. | 100 | 10.5 | frontiersin.orgresearchgate.net |

| 5p | Phomopsis sp. | 91.8 | 19.6 | frontiersin.org |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | frontiersin.orgresearchgate.net |

| 4b | S. sclerotiorum | 40 | N/A | nih.gov |

| 4c | S. sclerotiorum | 60 | N/A | nih.gov |

| 4d | S. sclerotiorum | 66.7 | N/A | nih.gov |

Antiviral Activity Assessments

Derivatives of pyrimidinedione have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov These compounds function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind. mdpi.com This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. mdpi.com

A series of N1-heterocyclic pyrimidinediones were extensively evaluated for their anti-HIV-1 activity. One particular inhibitor demonstrated activity not only against the wild-type virus but also against NNRTI-resistant strains, including the K103N mutant. nih.govresearchgate.net X-ray crystallography of this inhibitor bound to HIV-1 RT revealed the formation of hydrogen bonds with amino acid residues K101 and K103 in the NNRTI binding pocket. nih.govresearchgate.net Subsequent efforts to optimize the pharmacokinetic profile of this series led to the discovery of a lead compound with similar potency and improved characteristics. nih.gov

Another class of compounds, pyrido-pyrimidinones, has been developed that inhibits the ribonuclease H (RNase H) activity of reverse transcriptase with low nanomolar potency. mdpi.com The RNase H function is essential for degrading the viral RNA template during reverse transcription, making it an attractive, unexploited target for anti-HIV drugs. mdpi.commdpi.com

The table below summarizes the anti-HIV-1 activity of a representative pyrimidinedione derivative.

| Compound Class | Target | Mechanism of Action | Activity | Reference |

| N1-Heterocyclic Pyrimidinediones | HIV-1 Reverse Transcriptase | Non-nucleoside Inhibition | Active against wild-type and K103N mutant strains | nih.govresearchgate.net |

| 9-phenylcyclohepta[d]pyrimidinedione | HIV-1 (post-entry) | Reverse Transcriptase Inhibition | IC₅₀ = 0.34 µM (TZM-bl cells) | dntb.gov.ua |

| Pyrido-pyrimidinones | HIV-1 RT RNase H | RNase H Inhibition | Low nM potency | mdpi.com |

Pyrimidinone derivatives have emerged as a promising class of compounds for the treatment of chronic hepatitis B virus (HBV) infection. nih.govacs.org Research has focused on their ability to inhibit viral replication and to reduce the secretion of HBV surface antigen (HBsAg). nih.govacs.org High levels of HBsAg in the serum are associated with suppressing the host's immune response to the virus. acs.orgresearchgate.net

One area of investigation involves acyclic pyrimidine nucleosides. A group of 5- and 6-substituted acyclic pyrimidine nucleosides were synthesized and evaluated for their antiviral activities. Among these, 5-chloro and 5-bromo analogues were found to be the most effective and selective agents against wild-type duck HBV (EC₅₀ = 0.4–2.2 µM) and human HBV in 2.2.15 cells (EC₅₀ = 4.5–45.4 µM). nih.govacs.org Importantly, these compounds retained their activity against lamivudine-resistant HBV strains, including those with M204I and L180M/M204V mutations. nih.govacs.org

Another approach has targeted HBsAg secretion directly. A series of triazolo-pyrimidine derivatives were identified as novel inhibitors of HBsAg secretion from infected cells. nih.govacs.org Extensive structure-activity relationship studies led to the identification of compound 3c (PBHBV-2-15), which had an EC₅₀ of 1.4 ± 0.4 µM. nih.govacs.org These compounds were also shown to be active against HBV variants that are resistant to current small-molecule drugs. nih.gov The mechanism of action is distinct from viral polymerase inhibitors, as it specifically targets the secretion of the viral envelope protein. nih.gov

| Compound Class | Target | Activity | Key Findings | Reference |

| 5-chloro acyclic pyrimidine nucleoside | HBV Replication | EC₅₀ = 4.5–45.4 µM (human HBV) | Active against wild-type and lamivudine-resistant HBV | nih.govacs.org |

| 5-bromo acyclic pyrimidine nucleoside | HBV Replication | EC₅₀ = 18.5–37.7 µM (human HBV) | Active against wild-type and lamivudine-resistant HBV | nih.govacs.org |

| Triazolo-pyrimidine (3c ) | HBsAg Secretion | EC₅₀ = 1.4 ± 0.4 µM | Active against drug-resistant HBV variants | nih.govacs.org |

Beyond HIV and HBV, derivatives of 1-Phenyl-tetrahydro-2(1H)-pyrimidinone have been screened for broad-spectrum antiviral activity against a range of other viral pathogens. nih.govnih.gov An early study tested 24 derivatives of tetrahydro-2(1H)-pyrimidinone and related compounds against representatives from six different viral taxonomic groups. nih.gov

The screening identified distinct activity against the fowl plague virus (an orthomyxovirus) by several mono- and bis-morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinone (THP) and a related compound, N,N'-bis(morpholinomethyl)-urea. These compounds inhibited the infectious virus yield by 87.5-99.6% in a one-step growth cycle assay. nih.gov Furthermore, two of the compounds, the 1-morpholinomethyl derivatives of THP and tetrahydro-2(1H)-pyrimidinethione (THPT), demonstrated a very strong inhibitory effect on the replication of Semliki Forest virus (an alphavirus), reducing the viral yield by over 99.9%. nih.gov A lesser, borderline effect was noted for some derivatives against vaccinia virus and Newcastle disease virus. nih.gov

More recent research has continued to explore the broad-spectrum potential of pyrimidine-based compounds. For example, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives showed selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com A separate library of pyridobenzothiazolone (PBTZ) analogues, which are structurally related, was screened against common respiratory viruses, leading to the identification of a compound with broad-spectrum activity against multiple strains of respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza A virus (IFV-A). nih.govmdpi.com

The table below details the findings from a broad-spectrum antiviral screening of tetrahydro-2(1H)-pyrimidinone derivatives.

| Compound Type | Virus | Activity (% Inhibition of Virus Yield) | Reference |

| Morpholinomethyl derivatives of THP | Fowl Plague Virus | 87.5 - 99.6 | nih.gov |

| 1,3-bis(piperidinomethyl)-THP | Fowl Plague Virus | 87.5 - 99.6 | nih.gov |

| 1-morpholinomethyl-THP | Semliki Forest Virus | >99.9 | nih.gov |

| 1-morpholinomethyl-THPT | Semliki Forest Virus | >99.9 | nih.gov |

| Various THP derivatives | Vaccinia Virus | Borderline | nih.gov |

| Various THP derivatives | Newcastle Disease Virus | Borderline | nih.gov |

Anticancer Activity Research

Derivatives of the this compound scaffold have emerged as a promising class of compounds in oncology research. Investigations have focused on their molecular mechanisms of action and their direct effects on the growth and survival of cancer cells in laboratory settings.

Exploration of Molecular Mechanisms in Cancer Cell Lines, including Apoptosis Pathway Modulation (e.g., XIAP Inhibition)

The anticancer effects of pyrimidinone derivatives are often linked to their ability to induce programmed cell death, or apoptosis, in malignant cells. One key molecular target identified in this process is the X-linked inhibitor of apoptosis protein (XIAP). ccij-online.org Theoretical docking models have been used to evaluate the interaction between various pyrimidinone derivatives and XIAP. ccij-online.orgccij-online.org These studies suggest that certain derivatives can interact with the XIAP protein surface, potentially inhibiting its biological activity and thereby promoting apoptosis in cancer cells. ccij-online.org

Beyond direct XIAP inhibition, other pyrimidine derivatives have been shown to modulate the apoptosis pathway through different mechanisms. For instance, a series of 2-sulfonyl-pyrimidinyl derivatives were developed as potent apoptosis inhibitors by stabilizing the mitochondrial respiratory complex II, a novel target for apoptosis inhibition. nih.gov Other research has focused on camphor-based pyrimidine derivatives, which induce cancer cell death by generating reactive oxygen species (ROS) that trigger the mitochondrial apoptosis pathway. researchgate.netrsc.org This is evidenced by the loss of mitochondrial membrane potential and a significant increase in the expression of pro-apoptotic proteins like Bax and cytochrome C, alongside the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org Furthermore, some related heterocyclic compounds have been shown to act as dual inhibitors of MDM2 and XIAP, leading to increased expression of the tumor suppressor p53. nih.gov

Evaluation of Effects on Cancer Cell Proliferation and Viability in In Vitro Models

The potential of pyrimidinone-related structures to curb the growth of cancer cells has been demonstrated across a wide range of human cancer cell lines. A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which share structural similarities, were screened against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). nih.govnih.gov Several of these compounds exhibited broad-spectrum antiproliferative activity. nih.govnih.gov

Notably, compounds designated 5a and 5d from this series showed significant potency, with IC₅₀ values in the low micromolar range against various cancer types, including renal cancer, melanoma, colon cancer, and breast cancer cell lines. nih.govnih.govresearchgate.net In some cases, their potency was superior to that of established chemotherapy agents like paclitaxel. nih.govresearchgate.net Similarly, studies on 3,4-dihydropyrimidin-2-(1H)-ones revealed that derivatives containing chloro atoms demonstrated potent and selective antiproliferative activity against a novel hepatic cancer cell line (HepaRG). rsc.org Thieno[2,3-d]pyrimidine derivatives have also been identified as potent inhibitors of breast cancer cell proliferation. mdpi.com

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 5a | KM12 | Colon | 1.25 | nih.gov |

| 5a | SNB-75 | CNS | 1.26 | nih.gov |

| 5a | MDA-MB-435 | Melanoma | 1.41 | nih.gov |

| 5a | SK-MEL-28 | Melanoma | 1.49 | nih.gov |

| 5a | A498 | Renal | 1.33 | nih.gov |

| 5d | Various | Multiple | 1.26 - 3.75 | nih.gov |

| Pyrazolo quinoline (B57606) derivative (15) | MCF-7 | Breast | - | nih.gov |

| Chlorinated 3,4-dihydropyrimidin-2-(1H)-one (16) | HepaRG | Hepatic | - | rsc.org |

Antitubercular Activity Studies against Mycobacterium tuberculosis

The pyrimidine nucleus is a key structural motif in the search for new drugs to combat tuberculosis. nih.gov Several pyrimidine and pyrimidinone derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of TB. niscpr.res.inresearchgate.net

In one study, a series of dihydropyrimidines yielded two compounds, 4a and 4d , that were found to be highly active, with a Minimum Inhibitory Concentration (MIC) of 0.02 µg/mL against M. tuberculosis, making them more potent than the first-line drug isoniazid. researchgate.net Another investigation identified a cluster of 2-pyrazolylpyrimidinones that were bactericidal against replicating M. tuberculosis and retained their potency against clinical isolates. nih.gov These findings highlight the potential of this chemical class to yield new antitubercular agents with novel mechanisms of action. nih.govnih.gov

| Compound Class/Series | Activity Metric | Value | Reference Drug | Reference Value | Source |

|---|---|---|---|---|---|

| Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5 carboxylate (4a) | MIC | 0.02 µg/mL | Isoniazid | >0.02 µg/mL | researchgate.net |

| Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4d) | MIC | 0.02 µg/mL | Isoniazid | >0.02 µg/mL | researchgate.net |

| 2-[6-(p-fluorophenyl)-2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl]-indane-1,3-dione (3a) | MIC | 6.25 µg/mL | Streptomycin | 6.25 µg/mL | niscpr.res.in |

| 2-Pyrazolylpyrimidinones (Compound 20) | MIC | 9 µM | - | - | nih.gov |

Antileishmanial Activity Investigations

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. Research into new therapeutic agents has included the evaluation of pyrimidine-related scaffolds. A series of 2-(pyrimidin-2-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives were synthesized and tested for their activity against Leishmania donovani. nih.gov One compound from this series exhibited potent activity with an IC₅₀ value of 1.93 µg/mL against the amastigote form of the parasite, which was more active than the reference drugs sodium stibogluconate (B12781985) and pentamidine. nih.govresearchgate.net

In another study, novel tetrahydro-β-carboline derivatives were tested against a transgenic strain of Leishmania infantum. nih.gov Many of these compounds showed potent inhibition against both the promastigote and amastigote forms of the parasite. nih.gov The most potent compound, 7l , displayed highly selective inhibition of the amastigote form with an IC₅₀ of 0.67 µM and a selectivity index greater than 298.5, comparable to the standard drug amphotericin B. nih.gov

| Compound Series | Target Organism | Parasite Stage | IC₅₀ | Source |

|---|---|---|---|---|

| 2-(pyrimidin-2-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline (Compound 8) | L. donovani | Amastigote | 1.93 µg/mL | nih.govresearchgate.net |

| Tetrahydro-β-carboline derivative (Compound 7l) | L. infantum | Amastigote | 0.67 µM | nih.gov |

| Tetrahydro-β-carboline derivatives | L. infantum | Promastigote | 1.99 - 20.69 µM | nih.gov |

Characterization of Enzyme Inhibition and Receptor Modulation Capabilities

The biological activities of this compound derivatives are often a result of their interaction with specific enzymes and cellular receptors. As previously mentioned, theoretical studies have shown that these compounds can interact with and potentially inhibit XIAP, a key regulator of apoptosis. ccij-online.org

Beyond apoptosis-related proteins, other enzymes have been identified as targets. A series of pyridothienopyrimidin-4-one derivatives were designed and synthesized as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers. nih.gov The most potent compounds from this series exhibited IC₅₀ values in the low micromolar range, with the 2-(2-substituted phenyl)-2,3-dihydro series affording the most potent Pim-1 inhibitors. nih.gov

In the realm of receptor modulation, 1-phenyl-3-thiophenylurea derivatives, which are structurally related to the pyrimidinone core, have been evaluated as allosteric modulators of the cannabinoid type-1 (CB₁) receptor. nih.gov This research extends the pharmacological profile of this class of compounds into the central nervous system, with potential applications in treating neuropsychiatric and substance use disorders. nih.gov

In-depth Structure-Activity Relationship (SAR) Analyses for Biological Target Engagement

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. For pyrimidine and pyrimidinone derivatives, several SAR studies have provided valuable insights. nih.gov

Antitubercular Activity: For 2-pyrazolylpyrimidinones, SAR studies revealed that both nitrogen atoms of the pyrimidinone ring are essential for activity against M. tuberculosis. nih.gov Modifications to the pyrazole (B372694) ring and substitutions at the R1 position of the pyrimidinone core significantly influenced potency, solubility, and the selectivity index over mammalian cells. nih.gov For example, replacing a phenyl ring with a pyridine (B92270) ring improved solubility, albeit with some loss in activity. nih.gov

Anticancer Activity: In the development of Pim-1 kinase inhibitors, SAR analysis of pyridothienopyrimidin-4-ones indicated that reducing the aromaticity of the pyrimidine ring did not diminish, and in some cases enhanced, inhibitory activity. nih.gov The 2-(2-substituted phenyl)-2,3-dihydro series proved to be the most potent, suggesting that the spatial arrangement and electronic properties of the substituent on the phenyl ring are critical for target engagement. nih.gov

Receptor Modulation: For CB₁ receptor allosteric modulators, SAR studies of 1-phenyl-3-thiophenylurea derivatives showed that replacing the central phenyl ring with a thiophene (B33073) ring maintained or improved potency, whereas substitution with nonaromatic rings led to a significant loss of activity. nih.gov This highlights the importance of the aromatic system in mediating the allosteric effect.

These analyses consistently show that the position and nature of substituents on the core pyrimidine or pyrimidinone ring greatly influence the resulting biological activity, providing a rational basis for the future design of targeted therapeutic agents. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Phenyl-tetrahydro-2(1H)-pyrimidinone and its derivatives?

Methodological Answer: The synthesis of pyrimidinone derivatives typically employs multicomponent reactions (MCRs) or one-pot protocols. For example:

- One-pot synthesis : A common approach involves reacting arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. This method allows selective formation of pyrimidinones or pyran derivatives based on reaction conditions .

- Biginelli-like reactions : Dihydropyrimidinones (DHPMs) are synthesized via acid-catalyzed condensation of aldehydes, urea/thiourea, and β-ketoesters. Modifications include using Lewis acids (e.g., FeCl₃) to improve yields .

Q. Key Considerations :

- Solvent choice (e.g., ethanol, THF) impacts reaction efficiency.

- Substituent effects on the aromatic ring influence regioselectivity.

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm ring substitution patterns. For example, the phenyl group’s protons appear as distinct aromatic signals (δ 7.2–7.5 ppm) .

- Infrared (IR) Spectroscopy : Key bands include C=O stretching (~1680–1700 cm⁻¹) and NH bending (~3300 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. How do computational models resolve contradictions in hydrate screening for pyrimidinone derivatives?

Methodological Answer: Hydrate formation in pyrimidinones (e.g., cytosine analogs) can lead to non-stoichiometric or mixed solvates. To address this:

- Molecular Dynamics (MD) Simulations : Predict hydration sites by modeling water interactions with the carbonyl group .

- Density Functional Theory (DFT) : Calculates relative stabilities of hydrate vs. anhydrous forms. For example, cytosine’s hydrate is stabilized by ~2.5 kcal/mol compared to its anhydrous form .

- Experimental Validation : Pair simulations with dynamic vapor sorption (DVS) to confirm hydration behavior under controlled humidity .

Key Insight : Computational modeling reduces reliance on trial-and-error experimentation, particularly for polymorph identification.

Q. What mechanistic insights explain the temperature-dependent excited-state decay of pyrimidinones?

Methodological Answer: Studies on 1-methyl-2(1H)-pyrimidinone (1MP) reveal two decay pathways:

Internal Conversion (IC) : Dominates at higher temperatures (activation energy: 2140 cm⁻¹), repopulating the ground state via non-radiative transitions.

Intersystem Crossing (ISC) : Competes with IC (activation energy: 640 cm⁻¹), leading to triplet-state formation .

Q. Experimental Design :

- Time-Resolved Fluorescence : Measures lifetime changes (e.g., 450 ps at 291 K vs. 160 ps at 338 K for 1MP) .

- Transient Absorption Spectroscopy : Tracks ISC efficiency via triplet-triplet absorption bands (~450 nm) .

Implications : Temperature-controlled studies are critical for optimizing photostability in drug design.

Q. How do hydrogen-bonding dynamics affect the stability of pyrimidinone dimers?

Methodological Answer: 2-Ureido-4[1H]-pyrimidinone (UPy) dimers exhibit quadruple hydrogen bonds, with lifetimes influenced by:

- Solvent Polarity : Polar solvents (e.g., DMSO) disrupt H-bonding, reducing dimer stability .

- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance association constants (Kₐ) by strengthening H-bonds .

Q. Techniques :

Q. What strategies mitigate data contradictions in biological activity assays for pyrimidinone derivatives?

Methodological Answer:

- Dose-Response Curves : Resolve discrepancies in IC₅₀ values (e.g., MLR-1023’s glucose-lowering effects show EC₅₀ = 10 μM in vitro vs. 30 mg/kg in vivo) .

- Metabolic Profiling : Identifies active metabolites that contribute to in vivo activity but are absent in vitro .

- Kinetic Solubility Assays : Differentiate artifactual inhibition (e.g., aggregation) from true activity .

Q. Best Practices :

- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.